molecular formula C23H21FN4O2S B2540789 (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1049364-47-7

(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2540789
CAS No.: 1049364-47-7
M. Wt: 436.51
InChI Key: NAXKNOKWZPIJOS-UHFFFAOYSA-N
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Description

The compound (6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone features a hybrid structure combining an imidazo[2,1-b]thiazole core with a piperazine-linked aryl moiety. The imidazo[2,1-b]thiazole scaffold is substituted with a 4-fluorophenyl group at position 6, while the piperazine ring is functionalized with a 4-methoxyphenyl group.

Properties

IUPAC Name

[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c1-30-19-8-6-18(7-9-19)26-10-12-27(13-11-26)22(29)21-15-31-23-25-20(14-28(21)23)16-2-4-17(24)5-3-16/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXKNOKWZPIJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-tubercular and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety linked to a piperazine group with a methoxyphenyl substituent. The presence of the fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazo[2,1-b]thiazole core followed by the introduction of the piperazine moiety. Characterization techniques such as NMR, HPLC, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antitubercular Activity

Recent studies have highlighted the efficacy of imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis. In one study, derivatives similar to our compound were tested for their inhibitory effects on Mtb. The most potent compounds exhibited IC50 values in the low micromolar range (e.g., IC50 = 2.32 μM) against Mtb H37Ra, demonstrating significant selectivity over non-tuberculous mycobacteria (NTM) .

Table 1: Antitubercular Activity of Related Compounds

CompoundIC50 (μM)Selectivity
IT102.32High
IT062.03High
IT13>100Low

These findings suggest that the imidazo[2,1-b]thiazole scaffold is promising for developing new anti-tubercular agents.

Anticancer Activity

In addition to its antitubercular properties, compounds containing imidazo[2,1-b]thiazole have shown potential anticancer activity. Studies indicate that certain derivatives can inhibit cancer cell proliferation with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (μg/mL)
Compound 9Jurkat1.61
Compound 10A4311.98

The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring significantly influence cytotoxicity, where electron-donating groups enhance activity .

The mechanism by which these compounds exert their biological effects is still under investigation. Preliminary molecular docking studies suggest that they may interact with specific targets such as carbonic anhydrases or proteins involved in cellular signaling pathways . For instance, selective inhibition of carbonic anhydrase II has been observed, indicating a potential pathway for therapeutic action.

Case Studies

A notable study evaluated several imidazo[2,1-b]thiazole derivatives for their biological activities. Among them, compounds with methoxy and fluorine substitutions displayed enhanced potency against both Mtb and various cancer cell lines. The study utilized in vitro assays to assess cell viability and apoptosis induction .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, thiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. The compound may exhibit similar mechanisms due to its structural analogies with known antitumor agents .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that imidazo-thiazole derivatives could inhibit tumor growth in various cancer cell lines. The compound's ability to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins suggests its potential as a therapeutic agent against cancer .

Antimicrobial Properties

The presence of the thiazole and piperazine groups in the compound suggests significant antimicrobial activity. Research indicates that related compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

This table summarizes findings that suggest the compound may possess similar antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Neuropharmacological Effects

Compounds containing piperazine rings are often studied for their neuropharmacological effects. They can act as serotonin receptor antagonists or agonists, which could be beneficial in treating anxiety and depression disorders. The specific interactions of this compound with neurotransmitter systems warrant further exploration.

Chemical Reactions Analysis

Piperazine Functionalization

The piperazine ring undergoes nucleophilic acyl substitution and sulfonylation :

  • Coupling with sulfonyl chlorides : Piperazine reacts with 4-methoxyphenylsulfonyl chloride to introduce the sulfonyl group, forming intermediates for methanone bridge synthesis .

  • Acylation : Piperazine derivatives are acylated with carbonyl-containing electrophiles (e.g., furan-2-carbonyl chloride) to diversify substituents .

Example Reaction
Piperazine+ArSO2ClEt3N, DCMArSO2-piperazine\text{Piperazine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{ArSO}_2\text{-piperazine}

Reported Yields

Reaction TypeYield (%)Source
Sulfonylation88
Acylation82–90

Methanone Bridge Formation

The central methanone bridge is constructed via carbodiimide-mediated coupling :

  • Carboxylic acid derivatives of imidazo[2,1-b]thiazole react with piperazine intermediates using EDC/HOBt in DMF, forming the methanone linkage .

Optimized Conditions

  • Reagents : EDC, HOBt, DMF, rt, 12–24 h

  • Yield : 85–90%

Methoxy Group Reactivity

The 4-methoxyphenyl group on piperazine is resistant to hydrolysis under mild conditions but can undergo demethylation under strong acidic/basic conditions (e.g., BBr₃ in DCM) .

Fluorophenyl Substituent

The 4-fluorophenyl group participates in electrophilic aromatic substitution (e.g., nitration, halogenation) at the meta position due to fluorine’s electron-withdrawing effect.

Biological Activity-Driven Modifications

  • Thiosemicarbazide Formation : The imidazo[2,1-b]thiazole core reacts with hydrazine hydrate to form acetohydrazide intermediates, which further react with isothiocyanates to yield thiosemicarbazide derivatives (e.g., compound 4f with phenethyl substitution) .

  • Anticholinesterase Activity : Modifications at the piperazine moiety (e.g., phenethyl groups) enhance binding to acetylcholinesterase, as shown by IC₅₀ values (e.g., 4f : 0.0245 mg/mL) .

Structure-Activity Relationship (SAR)

Modification SiteEffect on ActivitySource
Piperazine sulfonylationImproved enzyme inhibition
Thiosemicarbazide chainEnhanced hydrophobic interactions

Spectroscopic Characterization

Reaction products are validated via:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy singlet at δ 3.8 ppm) .

  • IR Spectroscopy : Carbonyl stretches (C=O) observed at 1680–1700 cm⁻¹ .

Stability and Degradation

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C.

  • Photodegradation : Susceptible to UV-induced cleavage of the methanone bridge in solution.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole vs. Thiophene/Pyridine Derivatives

  • Compound A: (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone Differs from the target compound in the substituent at position 3 (methyl vs. methanone-linked piperazine) and the piperazine’s aryl group (phenyl vs. 4-methoxyphenyl). The methyl group may reduce steric hindrance compared to the bulkier piperazine-methanone moiety .
  • Compound B: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) Replaces the imidazothiazole core with a thiophene ring.

Substituent Modifications on Piperazine

  • Compound C: {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Features a thienopyrazole-piperazine hybrid. The 2-fluorophenyl group on the thienopyrazole may alter binding interactions compared to the target’s 4-fluorophenyl-imidazothiazole. The synthesis employs 3-bromothiophene-2-carboxylic acid, highlighting divergent synthetic pathways .
  • Compound D: 1-{6-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpyridin-3-yl}ethanone Substitutes the imidazothiazole with a pyridine ring. The acetyl group at position 3 and methyl group at position 2 may reduce steric bulk compared to the target’s imidazothiazole-methanone linkage .

Electronic and Steric Effects

  • 4-Methoxyphenyl vs.
  • Fluorophenyl Positioning: The target’s 4-fluorophenyl on imidazothiazole vs. Compound C’s 2-fluorophenyl on thienopyrazole may lead to distinct binding modes due to differences in dipole moments and steric alignment .

Research Findings and Implications

  • Structural Flexibility: The piperazine-methanone linkage in the target compound allows for modular substitution, as seen in analogs like MK37 and Compound D, which vary aryl and heterocyclic groups .
  • Pharmacological Potential: While direct activity data for the target compound are absent, structural analogs like pyrazoline derivatives (e.g., 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) demonstrate antitumor and antidepressant activities, hinting at possible bioactivity for the target .

Q & A

Q. What are the optimal synthetic routes for (6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Formation : React 5-fluorobenzothiazole amine with 2-bromo-1-(4-methoxyphenyl)ethanone under microwave irradiation (130°C, 45 min in ethanol) to form the imidazo[2,1-b]thiazole core .

Piperazine Coupling : Introduce the 4-(4-methoxyphenyl)piperazine fragment via nucleophilic substitution or condensation. For analogous piperazine derivatives, refluxing in pyridine with isothiocyanates or carbonyl intermediates has been effective .

Purification : Recrystallize the final product from ethanol or use column chromatography for higher purity.

Q. Key Data :

  • Microwave synthesis reduces reaction time from hours to minutes (e.g., 45 min vs. 6–12 h for traditional heating) .
  • Typical yields for similar imidazo-thiazole syntheses range from 50–70% .

Q. How is structural confirmation performed for this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

1H NMR/IR : Confirm functional groups (e.g., methoxy protons at δ 3.7–3.9 ppm, fluorophenyl protons at δ 7.2–7.5 ppm) and carbonyl stretches (~1650–1700 cm⁻¹) .

X-ray Crystallography : Resolve the asymmetric unit to verify bond lengths/angles (e.g., planar benzothiazole core with dihedral angles <5° relative to aryl substituents) .

Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. Example Data :

  • Crystallographic studies of analogous compounds show intermolecular C–H···O hydrogen bonds stabilizing the crystal lattice .

Advanced Research Questions

Q. How can substituent modifications enhance target binding affinity?

Methodological Answer: Structure-activity relationship (SAR) studies focus on:

Fluorophenyl Optimization : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to modulate π-π stacking or hydrophobic interactions. For example, 4-chlorophenyl analogs show improved antifungal activity .

Piperazine Tailoring : Modify the 4-methoxyphenylpiperazine fragment to alter pharmacokinetics. Introducing polar groups (e.g., hydroxyl) improves solubility, while bulkier substituents enhance receptor selectivity .

Docking Studies : Use software like AutoDock to predict binding modes with targets (e.g., 14-α-demethylase for antifungal activity). Validate with in vitro enzyme assays .

Q. Contradiction Note :

  • While fluorophenyl groups generally enhance metabolic stability, some analogs show reduced potency due to steric hindrance. Resolve by comparing docking scores with experimental IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies using:

Standardized Assays : Re-evaluate activity under consistent conditions (e.g., pH, temperature, cell lines). For example, antifungal activity against Candida albicans varies with inoculum size .

Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential compound degradation .

Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays alongside traditional inhibition studies .

Q. Case Study :

  • A fluorine-containing triazole derivative showed high in vitro activity but low in vivo efficacy due to rapid hepatic clearance. Adjusting the piperazine substituent improved bioavailability .

Q. What strategies improve selectivity for kinase vs. non-kinase targets?

Methodological Answer:

Fragment-Based Design : Retain the imidazo-thiazole core for kinase binding but introduce bulky groups (e.g., tert-butyl) to block off-target interactions. For example, 4-methoxyphenylpiperazine derivatives selectively inhibit tyrosine kinases over GPCRs .

Profiling Panels : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.

Covalent Modification : Introduce acrylamide or other electrophilic warheads for irreversible binding to kinase active sites.

Q. Data Insight :

  • Analogous compounds with a 4-fluorobenzylpiperazine fragment showed >100-fold selectivity for Abl1 kinase vs. unrelated enzymes .

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

LC-MS/MS Analysis : Monitor degradation products (e.g., imidazole ring oxidation or piperazine cleavage) .

Accelerated Stability Testing : Store at 25°C/60% RH for 6 months and compare HPLC purity at intervals.

Q. Key Finding :

  • Similar imidazo-thiazoles degrade via photooxidation of the thiazole ring. Adding antioxidants (e.g., BHT) or using opaque packaging improves stability .

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